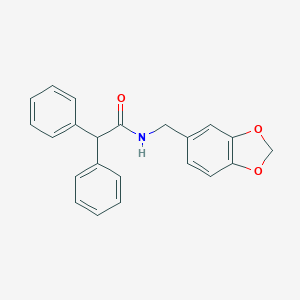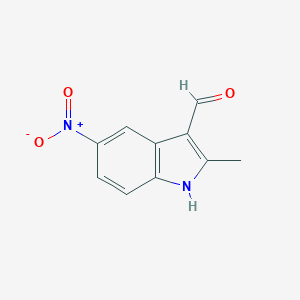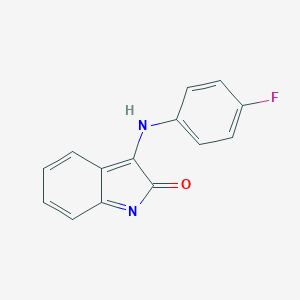![molecular formula C29H20N2O2 B188006 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one CAS No. 5801-17-2](/img/structure/B188006.png)
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is a complex organic compound that features a unique structure combining imidazole and fluorenone moieties
Preparation Methods
The synthesis of 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules like this compound.
Chemical Reactions Analysis
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the molecule.
Scientific Research Applications
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit specific enzymes and receptors.
Materials Science: Due to its unique structural properties, it is explored for use in organic electronics and photonics.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the catalytic site. This inhibition can be substrate-specific and is influenced by the structural features of the compound .
Comparison with Similar Compounds
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one can be compared with other similar compounds, such as:
5-(4-methoxyphenyl)-1H-indole: This compound also exhibits substrate-selective inhibition but has a different core structure, leading to variations in its inhibitory potency.
5-(4-methoxyphenyl)-1H-imidazole: Similar to the fluorenone derivative, this compound shares the imidazole moiety but differs in its overall structure and biological activity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for further research and development.
Properties
CAS No. |
5801-17-2 |
|---|---|
Molecular Formula |
C29H20N2O2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one |
InChI |
InChI=1S/C29H20N2O2/c1-33-21-14-11-19(12-15-21)29-30-26(18-7-3-2-4-8-18)27(31-29)20-13-16-23-22-9-5-6-10-24(22)28(32)25(23)17-20/h2-17H,1H3,(H,30,31) |
InChI Key |
NXPKNYBRJICSQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
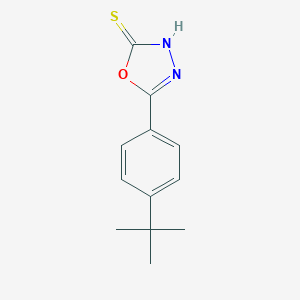
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
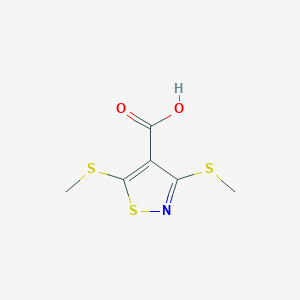
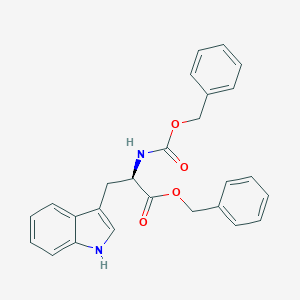
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
